molecular formula C8H15N3 B13152626 Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Katalognummer: B13152626
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: YEDWQMULDIZVRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at the 1-position of the imidazole ring and a methylamine group attached to the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine typically involves the cyclization of amido-nitriles followed by various functional group modifications. One common method involves the reaction of 1-ethylimidazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and selectivity. The final product is typically purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can be compared with other imidazole derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H15N3

Molekulargewicht

153.22 g/mol

IUPAC-Name

N-[(1-ethylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3

InChI-Schlüssel

YEDWQMULDIZVRU-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=CN(C=N1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.